5-Bromo-2,4-Bis(trifluoromethyl)pyridine

Descripción general

Descripción

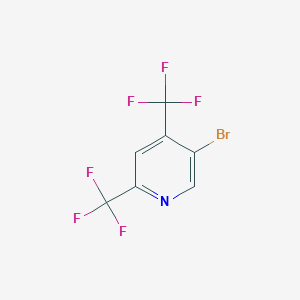

5-Bromo-2,4-Bis(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and two trifluoromethyl groups attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine typically involves the bromination of 2,4-Bis(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminated pyridine derivative .

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-Bromo-2,4-bis(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. The trifluoromethyl groups significantly enhance the lipophilicity and metabolic stability of synthesized compounds, making them more effective in biological systems.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce nucleophiles at the pyridine nitrogen or carbon sites. |

| Coupling Reactions | Participates in cross-coupling reactions to form biaryl compounds. |

| Functionalization | Serves as a precursor for introducing various functional groups. |

The biological properties of this compound have been extensively studied, revealing its potential in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that certain analogues can inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection. The selectivity of these compounds for bacterial cells over host cells is particularly noteworthy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms involving cell cycle arrest. The presence of electron-withdrawing trifluoromethyl groups enhances the compound's reactivity towards biological targets associated with cancer progression.

Case Study 1: Antichlamydial Activity

In a study focusing on antichlamydial activity, several analogues were synthesized and tested for their efficacy against C. trachomatis. Compounds with trifluoromethyl substitutions exhibited significant inhibition with an IC50 value as low as 5.2 μg/mL, highlighting the importance of these groups in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyridine ring significantly affect biological activity. For instance, replacing trifluoromethyl groups with other substituents led to a marked decrease in antimicrobial efficacy, emphasizing their critical role.

Materials Science

In materials science, this compound is utilized in the synthesis of specialized ligands and metal complexes. Its ability to form stable complexes with metals makes it valuable for creating catalysts and materials with unique properties.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Ligand Development | Used to create chelating agents for metal ions in catalysis. |

| Supramolecular Chemistry | Forms part of supramolecular structures with tailored functionalities. |

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

Comparación Con Compuestos Similares

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Bromo-2-(trifluoromethyl)pyridine

- 2,4-Dibromo-5-(trifluoromethyl)pyridine

Comparison: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. Compared to similar compounds with only one trifluoromethyl group, it exhibits enhanced lipophilicity and potential for diverse chemical transformations .

Actividad Biológica

5-Bromo-2,4-bis(trifluoromethyl)pyridine (C₇H₂BrF₆N) is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.

1. Structural Characteristics

The compound's structure includes two trifluoromethyl groups and a bromine atom, which significantly influence its reactivity and biological interactions. The electron-withdrawing nature of the trifluoromethyl groups enhances lipophilicity and alters binding affinities with biological targets, making it a valuable candidate for drug development and agrochemical applications.

2.1 Target Interactions

This compound primarily acts through palladium-catalyzed α-arylation processes. This mechanism allows it to participate in various biochemical reactions, including Suzuki–Miyaura coupling reactions, which are pivotal in synthesizing complex organic molecules .

2.2 Enzyme Interaction

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain enzymes can lead to altered gene expression related to cellular metabolism. The inhibition of these enzymes can have downstream effects on various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

3.1 Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value of approximately 0.126 μM. This effect is notably selective, exhibiting a 19-fold lesser impact on non-cancerous MCF10A cells, indicating a promising therapeutic window for targeting cancer cells while sparing normal cells .

3.2 Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against Chlamydia species. It was found to be more effective than spectinomycin at comparable concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

4. Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is stable and exhibits favorable absorption characteristics. Its solid form allows for easy handling in laboratory settings, while its lipophilic nature may enhance its bioavailability when administered .

5. Comparison with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2,4-bis(trifluoromethyl)pyridine | C₇H₂ClF₆N | Chlorine instead of bromine |

| 5-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | Contains only one trifluoromethyl group |

| 3-Bromo-2,6-bis(trifluoromethyl)pyridine | C₇H₂BrF₆N | Different substitution pattern on the pyridine ring |

The presence of two trifluoromethyl groups in this compound distinguishes it from these analogs by enhancing its chemical reactivity and biological activity.

6. Case Studies

Case Study: Anticancer Activity in Mice

A study involving BALB/c nude mice injected with MDA-MB-231 cells demonstrated that treatment with this compound significantly inhibited lung metastasis compared to control groups treated with established anticancer agents like TAE226. The results indicate not only the compound's efficacy but also its potential for further development as an anticancer therapeutic .

Propiedades

IUPAC Name |

5-bromo-2,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYYXFKCSHJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.